molecular formula C21H16N4O3S2 B2894789 N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1261012-93-4

N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No. B2894789
CAS RN: 1261012-93-4
M. Wt: 436.5
InChI Key: QTTMXRNHJADNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C21H16N4O3S2 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry Synthesis

A foundational aspect of research involving this compound is its synthesis and incorporation into heterocyclic compounds. Studies have focused on the reactions of related compounds to synthesize diverse heterocyclic derivatives, showcasing the compound's versatility in organic synthesis. For instance, the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanoacetate and other compounds in the presence of triethylamine forms various thieno[2,3-d] pyrimidine derivatives, highlighting a method for introducing heterocyclic structures into pharmaceuticals (Hachiyama et al., 1983).

Antitumor Applications

Another significant area of research is the evaluation of antitumor properties. Specific derivatives synthesized from this compound have been studied for their antiproliferative activity against various cancer cell lines. For example, the creation of heterocyclic compounds incorporating thiophene, thiazole, pyrazole, and pyrimidine rings from a base compound similar to the one has shown high inhibitory effects in vitro, suggesting potential antitumor applications (Shams et al., 2010).

Insecticidal Activity

Research has also extended to the synthesis of innovative heterocycles for potential insecticidal applications. Compounds derived from N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide have been assessed against pests like the cotton leafworm, Spodoptera littoralis, indicating the compound's potential as a basis for developing new insecticides (Fadda et al., 2017).

Anti-Inflammatory and Analgesic Activities

Additionally, certain derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This research indicates the potential for developing new therapeutic agents based on the structural framework of N-(3-cyanophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide, contributing to the field of medicinal chemistry (Sondhi et al., 2009).

properties

IUPAC Name

N-(3-cyanophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c22-12-14-3-1-4-15(11-14)23-18(26)13-25-17-7-10-30-19(17)20(27)24(21(25)28)8-6-16-5-2-9-29-16/h1-5,7,9-11,19H,6,8,13H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEYLTYDXHFVJP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N4O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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